N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide, commonly known as BTF, is a chemical compound that has been widely used in scientific research. BTF is a potent inhibitor of a protein called BRD4, which is involved in the regulation of gene expression. In recent years, BTF has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mechanism of Action
BTF acts as a competitive inhibitor of the bromodomain of BRD4, which recognizes acetylated lysine residues on histones. By binding to the bromodomain, BTF prevents the binding of BRD4 to acetylated histones, leading to the downregulation of gene expression. BTF has been shown to be highly selective for BRD4, with minimal activity against other BET family members.
Biochemical and Physiological Effects:
BTF has been shown to have potent anti-inflammatory effects in various animal models of inflammation. In addition, BTF has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer. BTF has also been shown to have beneficial effects in cardiovascular disorders, including atherosclerosis and hypertension.
Advantages and Limitations for Lab Experiments
BTF has several advantages as a tool for scientific research. It is highly selective for BRD4, with minimal activity against other BET family members. BTF is also cell-permeable, allowing for its use in cellular assays. However, BTF has some limitations, including its relatively low potency compared to other BRD4 inhibitors. In addition, BTF has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Future Directions
BTF has significant potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders. Future research should focus on further understanding the mechanism of action of BTF and its effects on gene expression and cellular signaling pathways. In addition, the development of more potent and selective BRD4 inhibitors based on the structure of BTF could lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
BTF has been extensively used in scientific research as a tool to study the role of BRD4 in various biological processes. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression through the recognition of acetylated histones. BTF has been shown to inhibit the binding of BRD4 to acetylated histones, leading to the downregulation of gene expression.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NOS/c1-2-12-3-8(7-24-12)13(23)22-11-5-9(14(16,17)18)4-10(6-11)15(19,20)21/h3-7H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJSHCUFAWFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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